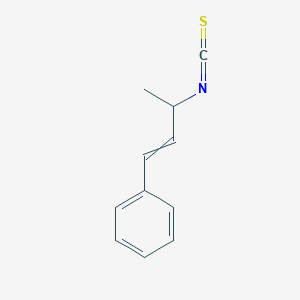![molecular formula C12H6N2O2S4 B14186908 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione CAS No. 925456-38-8](/img/structure/B14186908.png)
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dithioloquinoxalines, which are characterized by their fused ring systems containing sulfur atoms. The presence of multiple sulfur atoms and the quinoxaline core makes this compound interesting for research in materials science, medicinal chemistry, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2-diaminobenzene with dithiooxamide, followed by cyclization and oxidation steps to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms or the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of sulfur atoms allows for the formation of disulfide bonds, which can affect protein structure and function. Additionally, the quinoxaline core can intercalate with DNA, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,5-dimethyl-2H-1,3-dithiol-2-ylidene)-2H,5H,6H-[1,3]dithiolo[4,5-b][1,4]oxathiine
- 4,5-Dicyano-1,3-dithiol-2-one
- 2-[(5,6-Dihydro-[1,4]diselenino[2,3-d]-1,3-dithiol)-2-ylidene]-5,6-dihydro-1,3-dithiolo[4,5-b]quinoxaline
Uniqueness
What sets 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione apart from similar compounds is its specific arrangement of sulfur atoms and the quinoxaline core. This unique structure imparts distinct electronic properties, making it particularly useful in organic electronics and as a potential therapeutic agent .
Eigenschaften
CAS-Nummer |
925456-38-8 |
|---|---|
Molekularformel |
C12H6N2O2S4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-b]quinoxaline-5,8-diol |
InChI |
InChI=1S/C12H6N2O2S4/c15-5-1-2-6(16)8-7(5)13-9-10(14-8)20-12(19-9)11-17-3-4-18-11/h1-4,15-16H |
InChI-Schlüssel |
KXAZLGJRGKOURS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1O)N=C3C(=N2)SC(=C4SC=CS4)S3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14186855.png)

![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)


![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)


![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)


